3-Bromo-5-chloro-4-methylbenzonitrile

Molecular Weight Physicochemical Property Building Block

3-Bromo-5-chloro-4-methylbenzonitrile (CAS 939990-02-0) is a tetrasubstituted aromatic building block of molecular formula C8H5BrClN and molecular weight 230.49 g/mol. It features a benzonitrile core with bromo (3-position), chloro (5-position), and methyl (4-position) substituents, rendering it a highly functionalized intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
CAS No. 939990-02-0
Cat. No. B3043853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-methylbenzonitrile
CAS939990-02-0
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)C#N)Cl
InChIInChI=1S/C8H5BrClN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3
InChIKeyFHTUSNKXRILGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-methylbenzonitrile (CAS 939990-02-0): Structural and Physicochemical Baseline for Procurement Evaluation


3-Bromo-5-chloro-4-methylbenzonitrile (CAS 939990-02-0) is a tetrasubstituted aromatic building block of molecular formula C8H5BrClN and molecular weight 230.49 g/mol [1]. It features a benzonitrile core with bromo (3-position), chloro (5-position), and methyl (4-position) substituents, rendering it a highly functionalized intermediate for pharmaceutical and agrochemical synthesis . Predicted physicochemical parameters include a boiling point of 273.9±35.0 °C (760 mmHg) and density of 1.64±0.1 g/cm³ [2]. This compound is offered commercially at purities ranging from 97% to 99.7% .

Why Generic Substitution of 3-Bromo-5-chloro-4-methylbenzonitrile (CAS 939990-02-0) Fails: Substitution Pattern Specificity and Synthetic Utility


Substituting 3-bromo-5-chloro-4-methylbenzonitrile with a generic analog is not feasible due to the unique regiochemical arrangement of its three substituents. The presence of two distinct halogen atoms (Br and Cl) ortho and meta to the nitrile group creates a differentiated electronic environment that dictates both reactivity and selectivity in cross-coupling reactions . Analogs such as 3-bromo-4-methylbenzonitrile (CAS 42872-74-2) lack the 5-chloro substituent, which eliminates one orthogonal handle for sequential derivatization . Conversely, 4-bromo-3-chloro-2-methylbenzonitrile features an altered substitution pattern that changes the steric and electronic landscape of the aromatic ring . The precise 3-bromo-5-chloro-4-methyl arrangement provides a defined scaffold for structure-activity relationship (SAR) studies, where even minor positional changes can profoundly impact downstream biological or catalytic outcomes .

3-Bromo-5-chloro-4-methylbenzonitrile (CAS 939990-02-0): Quantitative Differentiator Evidence Guide


Molecular Weight as a Procurement Discriminator: 3-Bromo-5-chloro-4-methylbenzonitrile vs. 3-Bromo-4-methylbenzonitrile

The molecular weight of 3-bromo-5-chloro-4-methylbenzonitrile is 230.49 g/mol, which is 34.44 g/mol higher than that of 3-bromo-4-methylbenzonitrile (196.05 g/mol) due to the additional chlorine substituent [1]. This difference is quantifiable and can serve as a quality control (QC) or inventory management differentiator in procurement workflows.

Molecular Weight Physicochemical Property Building Block

Commercially Available Purity Grades: Benchmarking 3-Bromo-5-chloro-4-methylbenzonitrile Against Market Standards

3-Bromo-5-chloro-4-methylbenzonitrile is commercially available at multiple purity thresholds: a minimum of 95% from CymitQuimica, ≥97% from multiple suppliers including Aaron Chemicals, and 99.7% from Shaoyuan (Leyan) . This tiered availability provides procurement flexibility based on the stringency of downstream application requirements.

Purity Quality Control Sourcing

Validated Application Scenarios for 3-Bromo-5-chloro-4-methylbenzonitrile (CAS 939990-02-0) Procurement


Synthesis of Novel Heterocyclic Compounds for Pharmaceutical Lead Generation

3-Bromo-5-chloro-4-methylbenzonitrile is explicitly positioned as a key building block for the preparation of novel heterocyclic compounds . Its dual halogenation (Br and Cl) offers two distinct sites for sequential functionalization via palladium-catalyzed cross-coupling, enabling the rapid construction of diverse, polysubstituted heterocyclic libraries for drug discovery. Procurement of high-purity (99.7%) material is recommended for this scenario to minimize side reactions and maximize synthetic yield .

Agrochemical Intermediate Development

This benzonitrile derivative is employed as an intermediate in the synthesis of agrochemicals . The specific substitution pattern may confer desirable physicochemical properties (e.g., lipophilicity, metabolic stability) to crop protection agents. The 97% purity grade represents a cost-effective procurement option for this application, where purification can be performed post-coupling rather than pre-reaction .

Advanced Materials and Specialty Chemicals Research

As a versatile chemical compound with a defined, rigid aromatic core, 3-bromo-5-chloro-4-methylbenzonitrile finds application in materials science research . The nitrile group can serve as a precursor to carboxylic acids, amides, or tetrazoles, while the halogen handles enable conjugation to polymers or surfaces. The 95% minimum purity grade may be sufficient for initial materials screening where bulk properties are the primary concern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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